Cyclopentanone
Overview
Description
Cyclopentanone is a clear, colorless liquid with a peppermint-like odor. It is classified as a cyclic ketone with the molecular formula C₅H₈O. The structure of this compound consists of a five-membered ring with a carbonyl (C=O) group attached. This compound is known for its stability, although it can form explosive peroxides when exposed to air for prolonged periods .
Mechanism of Action
Target of Action
Cyclopentanone, an organic compound with the formula (CH2)4CO It is a versatile synthetic intermediate used in the production of various compounds .
Mode of Action
In a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air, kinetic characteristics in the form of rate constants have been obtained, quantitatively characterizing the effectiveness of their antioxidant action .
Biochemical Pathways
It is used in the synthesis of various biologically active substances, including quinoline derivatives . Quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .
Result of Action
The primary result of this compound’s action is its utility in the synthesis of other compounds. For example, it is a common precursor to fragrances, especially those related to jasmine and jasmone . It is also used in the synthesis of various pharmaceuticals and pesticides .
Action Environment
This compound is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 26 °C . Therefore, the environment can significantly influence the stability and reactivity of this compound.
Biochemical Analysis
Biochemical Properties
Cyclopentanone plays a significant role in biochemical reactions. It is involved in the hydrogenation-rearrangement of biomass furfural, a process that yields cyclopentanol . This reaction involves the interaction of this compound with various enzymes and proteins, including Ruthenium-Molybdenum Bimetallic Catalysts .
Cellular Effects
The effects of this compound on cells are primarily observed in its metabolic processes. For instance, it is metabolized by Pseudomonas N.C.I.B. 9872, a type of bacteria, where it undergoes oxidation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it is involved in the synthesis of cyclopentanol from cyclopentene, a process that involves addition-esterification and transesterification reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the hydrogenation-rearrangement of biomass furfural, an unprecedented rearrangement product selectivity of 89.1% to cyclopentanol was achieved .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is a key intermediate in the synthesis of cyclopentanol from cyclopentene .
Preparation Methods
Cyclopentanone can be synthesized through various methods, depending on the starting materials and conditions:
Oxidation of Cyclopentanol: One common method involves the oxidation of cyclopentanol using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone.
Ketonization of Adipic Acid: Another method involves the ketonization of adipic acid upon treatment with barium hydroxide at elevated temperatures.
Conversion from Furfural: This compound can also be produced from furfural using catalysts such as Cu-Co or Ru/C with Al₁₁.₆PO₂₃.₇ under specific conditions
Chemical Reactions Analysis
Cyclopentanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound oxime or other derivatives.
Reduction: It can be reduced to cyclopentanol using hydrogenation catalysts.
Substitution: this compound can undergo substitution reactions, such as the formation of cyclopentyl derivatives.
Aldol Condensation: This compound can participate in aldol condensation reactions to form larger cyclic compounds
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclopentanone can be compared with other cyclic ketones such as cyclohexanone, 2-pentanone, and 3-pentanone:
Cyclohexanone: Similar to this compound but with a six-membered ring. It is used in the production of nylon and other polymers.
2-Pentanone: A linear ketone with a similar molecular weight but different reactivity and applications.
3-Pentanone: Another linear ketone with distinct properties and uses.
This compound is unique due to its five-membered ring structure, which imparts specific chemical reactivity and stability.
Properties
IUPAC Name |
cyclopentanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3061 | |
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Record name | CYCLOPENTANONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029154 | |
Record name | Cyclopentanone | |
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Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint | |
Record name | CYCLOPENTANONE | |
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Boiling Point |
267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C | |
Record name | CYCLOPENTANONE | |
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Source | Human Metabolome Database (HMDB) | |
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Flash Point |
86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C | |
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Solubility |
Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol) | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960 | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.3 (AIR= 1), Relative vapor density (air = 1): 2.3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
11.4 [mmHg], 11.4 mm Hg at 25 °C | |
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Color/Form |
WATER-WHITE, MOBILE LIQUID | |
CAS No. |
120-92-3 | |
Record name | CYCLOPENTANONE | |
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Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/3061 | |
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Record name | CYCLOPENTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclopentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclopentanone?
A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: [] The carbonyl stretching vibration (vC=O) in the infrared spectrum of this compound is sensitive to solvent effects. For instance, in a series of solvents from hexane to methanol, the vC=O frequency decreases by approximately 17.1 cm−1. This shift is attributed to Fermi resonance with a combination tone, which is influenced by solute-solvent interactions. [] Additionally, the vC=O frequency for cyclohexanone is consistently lower than that of this compound in the same solvents, indicating greater basicity of the cyclohexanone carbonyl group. []
Q3: How does the ring puckering of this compound affect its microwave spectrum?
A3: [] The microwave spectrum of this compound reveals that its ring is permanently twisted and undergoes independent bending and twisting vibrations. This puckering results in multiple vibrational satellites in the spectrum. Additionally, studies of 2-d-cyclopentanone show two distinct conformers due to the deuterium substitution, providing insights into the ring's dynamic behavior. []
Q4: How stable are this compound granules when used as an attractant in mosquito traps?
A4: [] Studies show that granular this compound retains significant residual activity against Anopheles arabiensis mosquitoes for up to 2 months, particularly when combined with Mbita blend attractants in passive outdoor host-seeking devices (POHDs). [] This finding suggests its potential as a long-lasting alternative to artificial CO2 sources in mosquito control devices.
Q5: How is this compound utilized in the synthesis of high-density fuels?
A5: [] this compound, potentially sourced from hemicellulose, serves as a key precursor in the synthesis of 1,3-bis(cyclohexylmethyl)cyclopentane, a renewable high-density fuel. The process involves an aldol condensation reaction between this compound and vanillin, followed by hydrodeoxygenation. The resulting fuel boasts a high density (0.943 g mL−1) and a low freezing point (−35 °C), making it a viable candidate for blending with conventional high-density fuels like JP-10. []
Q6: Can this compound be produced from renewable resources, and how?
A6: [, , ] Yes, this compound can be synthesized from furfural, a platform molecule derived from lignocellulose. This transformation typically involves hydrogenation and hydrolysis reactions using heterogeneous catalysts, such as Ru/C with Al11.6PO23.7 or Cu0.4Mg5.6Al2, in aqueous media. [, , ] This sustainable approach highlights the potential of utilizing biomass for producing valuable chemicals.
Q7: What factors influence the selectivity of furfural conversion to this compound derivatives?
A7: [, ] The selectivity of furfural conversion to specific this compound derivatives, like furfuryl alcohol, this compound, or cyclopentanol, can be influenced by carefully adjusting reaction conditions such as temperature, hydrogen pressure, and catalyst choice. For instance, using Cu0.4Mg5.6Al2 as a catalyst allows for selective production of each of the three aforementioned compounds by modifying reaction conditions. [, ]
Q8: How do structural modifications of this compound derivatives affect their biological activity?
A8: [, , , ] Structural modifications of this compound derivatives significantly influence their biological activities. For example, replacing the active methylene moiety in curcumin with a this compound ring enhances stability while retaining inhibitory effects on histamine release in RBL-2H3 cells. [] Additionally, introducing electron-withdrawing substituents on the aromatic ring of benzylidenethis compound arylamine Mannich bases can enhance their antitumor activity against Bel-7402 and KB carcinoma cell lines. [] In contrast, incorporating fluorine atoms into benzylidene- and dibenzylidenecyclopentanones can alter their packing motifs and solid-state reactivity, impacting their photostability and dimerization propensity. []
Q9: What are the toxicological implications of this compound exposure in rats?
A9: [] Studies on rats exposed to this compound vapor (50–300 ppm) revealed a correlation between exposure levels and solvent accumulation in the brain and perirenal fat. While minimal impact was observed on liver drug-metabolizing enzymes or aldehyde dehydrogenase activities, an initial increase in kidney 7-ethoxycoumarin O-deethylase activity was noted, highlighting potential organ-specific effects. []
Q10: What analytical techniques are commonly employed to study this compound and its derivatives?
A10: Numerous analytical techniques are utilized to characterize and quantify this compound and its derivatives. These include:
- Gas chromatography (GC): For separating and quantifying volatile compounds like this compound and its derivatives in complex mixtures. [, ]
- Gas chromatography-mass spectrometry (GC-MS): Provides structural information and quantification of this compound-related compounds. []
- High-performance liquid chromatography (HPLC): Used for analyzing non-volatile this compound derivatives, often coupled with UV or mass spectrometry detectors for identification and quantification. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and stereochemistry of this compound derivatives. [, , ]
- Infrared (IR) spectroscopy: Identifies functional groups and investigates structural features of this compound-based compounds. [, , ]
- Fourier Transform Infrared (FTIR) spectrometry: Provides real-time monitoring of this compound oxidation intermediates and products in combustion studies. []
Q11: What is known about the environmental fate and degradation of this compound?
A11: While specific information regarding the environmental fate and degradation of this compound may be limited in the provided research, its structural similarity to other ketones suggests potential pathways:
- Biodegradation: Microorganisms may be capable of degrading this compound, as seen with other cyclic ketones like cyclohexanone. []
- Photodegradation: this compound may undergo photolysis when exposed to UV radiation in the atmosphere. []
Q12: What are some significant historical milestones in the research of this compound and its derivatives?
A12: Key historical milestones in this compound research include:
- Early synthesis and characterization: The synthesis and basic properties of this compound were established in the early 20th century. []
- Photochemical studies: Investigations into the photochemistry of this compound and its derivatives provided insights into their reactivity and potential applications. [, ]
- Use as building blocks in organic synthesis: this compound derivatives gained importance as versatile intermediates for synthesizing natural products and other complex molecules. [, , , ]
- Exploration of biological activities: Research into the biological properties of this compound analogs, particularly those inspired by curcumin, has led to the discovery of potential therapeutic agents. [, , , ]
- Utilization in renewable energy and materials: Recent advances highlight the potential of this compound as a platform molecule for producing biofuels, polymers, and other valuable materials from renewable resources. [, , , , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.